molecular formula C17H17ClFN3O B4422589 4-(2-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide

4-(2-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B4422589
M. Wt: 333.8 g/mol
InChI Key: KTLFCGPWWGUINP-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of both chlorophenyl and fluorophenyl groups in its structure imparts unique chemical properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzoyl chloride to form 4-(2-chlorophenyl)piperazine.

    Amidation Reaction: The 4-(2-chlorophenyl)piperazine is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

    Solvent Selection: Use of solvents like dichloromethane or toluene to enhance reaction efficiency.

    Temperature Control: Maintaining reaction temperatures between 0°C to 25°C to ensure high yield and purity.

    Purification Techniques: Employing methods like recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Pharmacology: Studied for its binding affinity to various receptors in the central nervous system.

    Material Science: Explored for its use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as:

    Receptors: Binding to serotonin or dopamine receptors, influencing neurotransmitter activity.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways related to cellular communication and function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)piperazine-1-carboxamide: Lacks the fluorophenyl group, resulting in different chemical properties.

    N-(2-fluorophenyl)piperazine-1-carboxamide: Lacks the chlorophenyl group, affecting its reactivity and applications.

Uniqueness

4-(2-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

4-(2-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-13-5-1-4-8-16(13)21-9-11-22(12-10-21)17(23)20-15-7-3-2-6-14(15)19/h1-8H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLFCGPWWGUINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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